molecular formula C22H23FN2O3S B2358629 N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide CAS No. 618406-75-0

N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide

Cat. No.: B2358629
CAS No.: 618406-75-0
M. Wt: 414.5
InChI Key: LZWMNJOGKGXSIA-UHFFFAOYSA-N
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Description

N-[3-[(2-Fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide is a structurally complex small molecule featuring a thiophene core substituted with methyl groups at positions 4 and 3. The 3-position of the thiophene ring is modified with a morpholine-4-ylmethyl group linked to a 2-fluorophenyl moiety. A furan-2-carboxamide group is attached to the 2-position of the thiophene, completing the molecule .

Properties

IUPAC Name

N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-14-15(2)29-22(24-21(26)18-8-5-11-28-18)19(14)20(25-9-12-27-13-10-25)16-6-3-4-7-17(16)23/h3-8,11,20H,9-10,12-13H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWMNJOGKGXSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CC=C2F)N3CCOCC3)NC(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    N-Arylation of Pyrazolone: This step involves the use of copper (I) iodide as a catalyst to facilitate the N-arylation of pyrazolone.

    Reduction: The intermediate product from the first step is then reduced to form an amine.

    Coupling with Propionic Acid: The amine is then coupled with 3-(4-fluorophenyl)propionic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent.

    Deprotection: The final step involves the deprotection of the Boc group using hydrochloric acid in 1,4-dioxane.

Chemical Reactions Analysis

N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs, primarily differing in substituents on the phenyl ring attached to the morpholine moiety. Below is a detailed comparison based on available evidence:

Substituent Variations on the Phenyl Ring

  • Hydroxyphenyl Analog: N-[3-[(2-Hydroxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide () replaces the fluorine atom with a hydroxyl group.
  • Methoxyphenyl Analog :
    N-[3-[(2-Methoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide () substitutes fluorine with a methoxy group. Methoxy groups enhance lipophilicity and may influence binding affinity to hydrophobic targets. However, this substitution could reduce electron-withdrawing effects critical for receptor interactions.

  • Chlorophenyl Analog :
    N-[3-[(2-Chlorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide () replaces fluorine with chlorine. Chlorine’s larger atomic radius and stronger electron-withdrawing capacity may enhance binding affinity but could introduce steric hindrance or toxicity concerns .

Pharmacological Context

  • Para-Fluorofuranyl Fentanyl :
    While structurally distinct (piperidine core vs. thiophene-morpholine), para-fluorofuranyl fentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, ) shares the furan-2-carboxamide group. This compound’s high affinity for opioid receptors suggests that the fluorophenyl-furanamide motif may have broad applicability in receptor-targeted drug design .

Data Table: Structural and Functional Comparison

Compound Name Substituent (X) Molecular Weight* Key Features Evidence Source
N-[3-[(2-Fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide F ~483.5 g/mol High lipophilicity; potential metabolic stability
N-[3-[(2-Hydroxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide OH ~481.5 g/mol Increased polarity; possible solubility advantage
N-[3-[(2-Methoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide OCH₃ ~495.5 g/mol Enhanced lipophilicity; potential CYP450 interactions
N-[3-[(2-Chlorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide Cl ~499.9 g/mol Strong electron withdrawal; possible steric challenges
para-Fluorofuranyl fentanyl F (para) ~393.4 g/mol Opioid receptor affinity; furan-2-carboxamide motif

*Calculated approximate molecular weights based on structural formulas.

Research Findings and Implications

  • Fluorine’s Role : The 2-fluorophenyl group in the target compound likely improves membrane permeability and resistance to oxidative metabolism compared to hydroxyl or methoxy analogs, aligning with trends observed in fluorinated pharmaceuticals .
  • Morpholine’s Contribution : The morpholine ring enhances solubility and may serve as a hydrogen-bond acceptor, a feature critical for target engagement in kinase inhibitors or GPCR ligands .

Biological Activity

N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of morpholine derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:

N 3 2 fluorophenyl morpholin 4 ylmethyl 4 5 dimethylthiophen 2 yl furan 2 carboxamide\text{N 3 2 fluorophenyl morpholin 4 ylmethyl 4 5 dimethylthiophen 2 yl furan 2 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, influencing pathways related to cell proliferation and apoptosis. Morpholine derivatives often exhibit activity through the modulation of enzyme functions and receptor interactions.

Anti-Cancer Activity

Recent studies have demonstrated significant anti-cancer properties of similar compounds in the same chemical family. For instance, derivatives containing furan and thiophene moieties have shown promising results against various cancer cell lines:

CompoundCell LineCell Viability (%)Reference
4dHepG233.29
4aHepG235.01
4bHuh-737.31
4cMCF-739.22

These results indicate that this compound may exhibit similar anti-cancer activity due to structural similarities.

Case Study: Efficacy Against HepG2 Cells

In a controlled study, compounds structurally related to this compound were tested against HepG2 cells. The study revealed that these compounds significantly reduced cell viability compared to control groups treated with standard chemotherapeutics like doxorubicin.

Anti-Microbial Activity

In addition to anti-cancer effects, this compound may also possess antimicrobial properties. Research on carbamothioyl-furan derivatives has shown significant antibacterial and antifungal activities:

CompoundMicrobial StrainInhibition Zone (mm)MIC (µg/mL)Reference
4bE. coli10.5280
4aS. aureus13265
4cB. cereus16230

The presence of aromatic moieties enhances lipophilicity, contributing to the higher antimicrobial activity observed in these compounds.

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